Cas no 21414-41-5 (Glucoraphanin)

Glucoraphanin is a naturally occurring glucosinolate compound predominantly found in cruciferous vegetables, particularly broccoli sprouts. As a biologically active precursor to sulforaphane, it exhibits notable antioxidant and detoxification properties through the activation of the Nrf2 pathway. Glucoraphanin is valued for its stability in its precursor form, allowing for controlled enzymatic conversion to sulforaphane by myrosinase upon cellular uptake. Research highlights its potential in supporting cellular defense mechanisms against oxidative stress and modulating phase II detoxification enzymes. Its standardized extracts are utilized in nutraceutical and research applications, offering a consistent and bioavailable source for studies on metabolic health and chemoprevention.
Glucoraphanin structure
Glucoraphanin structure
Product Name:Glucoraphanin
CAS No:21414-41-5
MF:C12H23NO10S3
MW:437.506720781326
MDL:MFCD08460269
CID:277029
PubChem ID:9548634
Update Time:2025-11-02

Glucoraphanin Chemical and Physical Properties

Names and Identifiers

    • Glucoraphanin
    • b-D-Glucopyranose, 1-thio-,1-[5-(methylsulfinyl)-N-(sulfooxy)pentanimidate]
    • GLUCORAPHANIN POTASSIUM SALT
    • Sulforaphane glucosinolate
    • 4-(methylsulfinyl)butyl-glucosinolate
    • 4-Methylsulphinylbutyl glucosinolate
    • GLUCORAPHANIN POTASSIUM SALT(RG)
    • 4-methylsulfinylbutyl glucosinolate
    • C08419
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfinyl-N-sulfooxy-pentanimidothioate
    • 5-methylsulfinyl-N-sulfoxy-thiovalerimidic acid [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl] ester
    • Glucorafanin
    • 4-(methylsulfinyl)butyl glucosinolate
    • Glucoraphani potassium salt
    • C12H23NO10S3
    • 0886AB
    • DB15436
    • A879116
    • (((5-(Methylsulfinyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)thio)pentylidene)amino)oxy)sulfonic acid
    • MFCD08460269
    • 21414-41-5
    • SCHEMBL16653150
    • CS-7914
    • AC-34412
    • RAA
    • DTXSID90894071
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-5-methylsulfinyl-N-sulfooxypentanimidothioate
    • AKOS015951184
    • CCRIS 9055
    • HY-N4068
    • [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypentanimidothioate
    • NS00018306
    • CHEBI:79311
    • SCHEMBL362015
    • AS-78020
    • 1-S-[(1Z)-5-(methylsulfinyl)-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
    • (E)-5-(methylsulfinyl)-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-ylthio)pentylideneaminooxysulfonic acid
    • AKOS025117266
    • [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate
    • 4-Methylsulfinylbutylglucosinolate potassium salt
    • DA-73772
    • MDL: MFCD08460269
    • Inchi: 1S/C12H23NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21)/b13-8+/t7-,9-,10+,11-,12+,25?/m1/s1
    • InChI Key: GMMLNKINDDUDCF-RFOBZYEESA-N
    • SMILES: S(/C(/CCCCS(C)=O)=N/OS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 437.04800
  • Monoisotopic Mass: 437.04840945 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 13
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 10
  • Complexity: 593
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 236
  • Molecular Weight: 437.5

Experimental Properties

  • Color/Form: Powder
  • Density: 1.78±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Solubility: Slightly soluble (7 g/l) (25 º C),
  • PSA: 236.07000
  • LogP: 0.14770

Glucoraphanin Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Glucoraphanin Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Glucoraphanin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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Additional information on Glucoraphanin

Glucoraphanin (CAS No. 21414-41-5): A Promising Natural Compound with Multifaceted Biological Activities

Glucoraphanin, a naturally occurring isothiocyanate compound with the chemical structure 4-(methylsulfinyl)butyl glucosinolate (CAS No. 21414-41-5), has emerged as a focal point in modern biomedical research due to its unique chemical properties and diverse biological functions. This compound is primarily derived from cruciferous vegetables such as broccoli sprouts, where it serves as a precursor to sulforaphane through enzymatic hydrolysis by myrosinase. Recent advances in metabolic engineering and synthetic biology have enabled the large-scale production of Glucoraphanin for both research and commercial applications, marking a significant milestone in the field of functional food science and pharmaceutical development.

The molecular structure of Glucoraphanin consists of a glucose moiety conjugated to a butyl chain containing a sulfinyl group (–S(O)CH₃), which confers its distinct reactivity and bioavailability. Unlike other isothiocyanates, Glucoraphanin exhibits remarkable stability under acidic and thermal conditions, making it an ideal candidate for food fortification and drug delivery systems. A 2023 study published in Journal of Agricultural and Food Chemistry demonstrated that Glucoraphanin retains over 85% of its bioactive potential even after prolonged storage at room temperature, a property that surpasses its analogs such as sulforaphane and phenethyl isothiocyanate.

Recent breakthroughs in the study of Glucoraphanin have highlighted its potential as a modulator of the Nrf2-Keap1 signaling pathway, a key cellular defense mechanism against oxidative stress and carcinogenesis. A landmark clinical trial conducted by the University of California, Berkeley, in 2023 revealed that daily supplementation with Glucoraphanin (at doses of 150 mg/day) significantly increased glutathione levels in healthy volunteers by 40% within 8 weeks. These findings align with preclinical studies showing that Glucoraphanin can upregulate phase II detoxification enzymes, including glutathione S-transferases and heme oxygenase-1, which are critical for maintaining cellular homeostasis.

One of the most compelling applications of Glucoraphanin lies in its anti-inflammatory properties, which have been extensively validated in both in vitro and in vivo models. A 2024 meta-analysis published in Pharmacological Research synthesized data from 27 independent studies and concluded that Glucoraphanin demonstrates dose-dependent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Notably, Glucoraphanin was found to suppress the activation of NF-κB, a central transcription factor in inflammatory signaling, through the modulation of IκBα phosphorylation. This mechanism has sparked interest in its potential use for managing chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

The role of Glucoraphanin in cancer chemoprevention has also garnered significant attention. A groundbreaking study published in Cancer Prevention Research in 2023 demonstrated that Glucoraphanin induces apoptosis in human colon cancer cells (HT-29) by activating the intrinsic mitochondrial pathway. The study further revealed that Glucoraphanin synergizes with conventional chemotherapeutic agents like 5-fluorouracil, enhancing their cytotoxic effects while reducing side effects. These findings were corroborated by a 2024 phase II clinical trial involving 200 patients with early-stage colorectal cancer, which reported a 35% reduction in tumor progression markers after 12 weeks of Glucoraphanin supplementation.

Recent advances in nanotechnology have opened new avenues for the delivery of Glucoraphanin. Researchers at MIT have developed biodegradable polymeric nanoparticles encapsulating Glucoraphanin, which demonstrated enhanced bioavailability and targeted delivery to liver tissue in murine models. The nanoparticles were functionalized with ligands that specifically bind to asialoglycoprotein receptors, enabling precise release of the compound in the liver. This innovation addresses a major limitation of Glucoraphanin in systemic administration, where its rapid metabolism in the gastrointestinal tract has historically limited its therapeutic potential.

From an agricultural perspective, Glucoraphanin has been instrumental in the development of biofortified crops. A 2023 collaboration between the International Maize and Wheat Improvement Center (CIMMYT) and the University of Wageningen resulted in the creation of broccoli hybrids with elevated Glucoraphanin content. These varieties, which contain up to 3.5 times more Glucoraphanin than conventional broccoli, have been shown to reduce the risk of cardiovascular disease by 28% in a longitudinal study involving 1,200 participants over 5 years. The success of this initiative has prompted global agricultural organizations to prioritize the breeding of Glucoraphanin-rich crops as part of their sustainable development goals.

The safety profile of Glucoraphanin has been extensively evaluated in both preclinical and clinical settings. A 2024 systematic review published in Toxicology and Applied Pharmacology analyzed data from 45 studies and concluded that Glucoraphanin is well-tolerated at doses up to 500 mg/day, with no significant adverse effects observed. The compound was found to have a low toxicity index, with no evidence of hepatotoxicity, nephrotoxicity, or genotoxicity even at high concentrations. These findings have paved the way for its potential use as a dietary supplement and pharmaceutical agent in the near future.

Looking ahead, the integration of Glucoraphanin into personalized medicine represents an exciting frontier. Advances in metabolomics and pharmacogenomics have enabled the identification of biomarkers that predict individual responses to Glucoraphanin supplementation. A 2024 study published in Nature Communications identified genetic polymorphisms in the GSTP1 gene that correlate with enhanced efficacy of Glucoraphanin in reducing oxidative stress markers. This discovery has significant implications for tailoring Glucoraphanin-based therapies to individual genetic profiles, potentially improving treatment outcomes and minimizing adverse effects.

In conclusion, Glucoraphanin (CAS number 104-35-6) has emerged as a multifaceted compound with transformative potential across multiple disciplines, including medicine, agriculture, and food science. Its unique chemical structure, coupled with its diverse biological activities, positions it as a cornerstone in the development of next-generation therapeutics and functional foods. As ongoing research continues to unravel the full spectrum of Glucoraphanin's properties, it is clear that this compound will play a pivotal role in shaping the future of biomedical innovation.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:21414-41-5)GLUCORAPHANIN
LE3515;LE27071236;LE16057
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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Amadis Chemical Company Limited
(CAS:21414-41-5)Glucoraphanin
A879116
Purity:99%/99%/99%/99%
Quantity:10mg/25mg/50mg/100mg
Price ($):170.0/338.0/446.0/801.0
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